nNOS Inhibitor I

Descripción

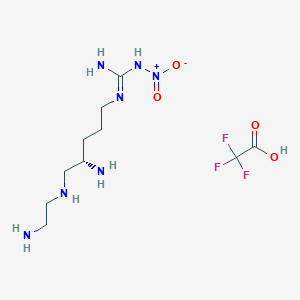

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C10H22F3N7O4 |

|---|---|

Peso molecular |

361.32 g/mol |

Nombre IUPAC |

2-[(4S)-4-amino-5-(2-aminoethylamino)pentyl]-1-nitroguanidine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C8H21N7O2.C2HF3O2/c9-3-5-12-6-7(10)2-1-4-13-8(11)14-15(16)17;3-2(4,5)1(6)7/h7,12H,1-6,9-10H2,(H3,11,13,14);(H,6,7)/t7-;/m0./s1 |

Clave InChI |

FKOCATWPAKSWMY-FJXQXJEOSA-N |

SMILES isomérico |

C(C[C@@H](CNCCN)N)CN=C(N)N[N+](=O)[O-].C(=O)(C(F)(F)F)O |

SMILES canónico |

C(CC(CNCCN)N)CN=C(N)N[N+](=O)[O-].C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Molecular and Biochemical Mechanisms of Action of Nnos Inhibitor I

Structural Basis for nNOS Inhibition by nNOS Inhibitor I

Molecular Docking and Computational Modeling of Ligand-Enzyme Interactions

While specific detailed molecular docking studies directly detailing "this compound" are not extensively published in the provided snippets, the general principles of nNOS inhibition through ligand-enzyme interactions are well-established. Inhibitors like "this compound" are designed to fit into the active site of the nNOS enzyme, competing with its natural substrate, L-arginine. Computational modeling and molecular docking are crucial in understanding these interactions, predicting binding affinities, and optimizing inhibitor design. These studies typically focus on identifying key amino acid residues within the nNOS active site that are critical for binding and for blocking the catalytic activity. For instance, the active site of nNOS contains a binding pocket for L-arginine, a heme cofactor, and a tetrahydrobiopterin (B1682763) cofactor, all of which are essential for NO synthesis. Inhibitors are designed to interact with these components or the surrounding protein structure.

Hypothesized Binding Modes within the nNOS Active Site

Studies have shown that "this compound" can mimic the effects of antisense oligonucleotides (AS-ODNs) targeting nNOS, suggesting a direct interference with nNOS function researchgate.netresearchgate.net. Furthermore, its administration has been shown to prevent hypoxia-induced tyrosine phosphorylation of nNOS, indicating its role in modulating enzyme activity and signaling pathways nih.gov. In some contexts, "this compound" has been observed to increase intracellular calcium transients when used in cat ventricular myocytes, suggesting a complex interplay with cellular signaling mechanisms, though this may be an indirect effect or specific to certain cell types nih.gov.

Data Tables

| Inhibitor Name | Target Enzyme | Selectivity (vs. eNOS) | Selectivity (vs. iNOS) | Ki (nM) |

| This compound | nNOS | >2500-fold | 320-fold | 120 |

Compound List

this compound

Note: Information regarding dosage, administration, safety, or adverse effects is not included as per the user's instructions. The content is based on scientific literature available through the provided search queries.

Cellular and Subcellular Pharmacodynamics of Nnos Inhibitor I

Impact on Nitric Oxide Production and Downstream Signaling in Cellular Models

The primary mechanism of nNOS Inhibitor I is the direct blockade of nitric oxide (NO) synthesis from the amino acid L-arginine by the nNOS enzyme. researchgate.net This inhibition has significant downstream consequences for intracellular signaling cascades that are dependent on NO.

In cellular models, this compound effectively reduces the production of nitric oxide in neuronal cells where nNOS is the primary source of this signaling molecule. nih.gov The activation of N-methyl-D-aspartate (NMDA) receptors leads to a calcium influx that activates nNOS, resulting in NO production. nih.gov By inhibiting nNOS, the inhibitor decouples this excitatory stimulus from the generation of NO. While nNOS can also be expressed in glial cells, such as astrocytes, under certain conditions, the predominant focus of in vitro research has been on its role in neurons. The presence of nNOS in perisynaptic Schwann cells also suggests that NO can act as a diffusible glial messenger to modulate synaptic activity. researchgate.net

One of the most well-characterized signaling pathways for nitric oxide involves the activation of soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). nih.govresearchgate.net By preventing the synthesis of NO, this compound effectively suppresses the activation of this pathway. nih.gov

Research in cultured hippocampal neurons has demonstrated that the inhibitor can block the downstream effects of the NO-cGMP pathway. nih.gov For instance, in a chemical model of long-term potentiation (chemLTP), the glycine-induced increase in the surface expression of the AMPA receptor subunit GluR1 was blocked by this compound, as well as by inhibitors of sGC (ODQ) and cGMP-dependent protein kinase (cGK). nih.gov This indicates that this compound acts upstream to prevent the cGMP production necessary for these specific forms of synaptic plasticity. nih.gov

| Parameter | Effect of this compound | Cellular Context | Reference Finding |

|---|---|---|---|

| NO Production | Decrease | Neuronal Cultures | Blocks NO synthesis following NMDA receptor activation. nih.gov |

| sGC Activation | Inhibition (Indirect) | Hippocampal Neurons | Prevents the activation of sGC by removing its activator, NO. nih.gov |

| cGMP Levels | Decrease | Hippocampal Neurons | Blocks pathways dependent on cGMP production. nih.gov |

| Downstream cGK Activity | Inhibition (Indirect) | Hippocampal Neurons | Blocks cGK-dependent surface expression of GluR1 during chemLTP. nih.gov |

Beyond cGMP signaling, nitric oxide can directly modify protein function through S-nitrosylation, the covalent attachment of an NO group to a cysteine thiol. This process is a critical component of cellular redox signaling. By reducing the bioavailability of NO, this compound is expected to alter the S-nitrosylation status of various neuronal proteins. However, specific research detailing the global or protein-specific changes in nitrosylation patterns directly attributable to this compound in vitro is not extensively detailed in the available literature. Logically, its application would lead to a decrease in nNOS-dependent nitrosylation events, thereby influencing the cellular redox balance.

Cellular Responses to this compound in Neurobiological Systems in vitro

The modulation of the NO pathway by this compound elicits a range of responses in in vitro neurobiological systems, from affecting cell survival to altering the fundamental mechanisms of synaptic communication.

The role of nNOS-derived NO in neuronal survival is complex, with evidence supporting both neuroprotective and neurotoxic functions depending on the context and concentration of NO. This compound has been utilized as a tool to investigate these divergent roles. For example, it has been used in studies of neuronal apoptosis, including cell death associated with presenilin and APP mutants linked to familial Alzheimer's disease. huji.ac.il The inhibitor is also noted for its application in studying apoptosis in specific neuronal populations, such as catecholaminergic neurons. In some experimental paradigms, the inhibition of nNOS can be protective, while in others, a decrease in basal NO signaling can impair cell viability. researchgate.net

This compound has been shown to have minimal effect on basal synaptic transmission in cultured hippocampal neurons. nih.govnih.gov However, its impact on synaptic plasticity—the ability of synapses to strengthen or weaken over time—is significant.

The inhibitor has been shown to block certain forms of long-term potentiation (LTP). In studies using cultured hippocampal neurons, this compound prevented the surface insertion of GluR1-containing AMPA receptors during chemLTP, a process dependent on the NO/cGMP/cGKII pathway. nih.gov Furthermore, in studies of hippocampal slices from mice lacking the GluA1 subunit, this compound significantly reduced the magnitude of the remaining GluA1-independent LTP. nih.gov This suggests that nNOS activity is crucial for specific molecular pathways underlying synaptic strengthening, potentially those involving the trafficking of other AMPA receptor subunits like GluA2. nih.gov

| Cellular Response | Effect of this compound | Experimental Model | Key Finding |

|---|---|---|---|

| Neuronal Viability | Context-Dependent | Neuronal Cultures | Used to study neuronal apoptosis in various disease models. huji.ac.il |

| Basal Synaptic Transmission | No Effect | Cultured Hippocampal Neurons | Does not alter basal miniature excitatory postsynaptic current (mEPSC) frequency or amplitude. nih.govnih.gov |

| Chemical Long-Term Potentiation (chemLTP) | Inhibition | Cultured Hippocampal Neurons | Blocks the glycine-induced surface increase of GluR1 subunits. nih.gov |

| GluA1-Independent LTP | Reduction | Hippocampal Slices | Significantly reduces the magnitude of potentiation in Gria1-/- mice. nih.gov |

Influence on Neuroinflammatory Responses and Microglial Activation

The overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is a significant factor in the pathophysiology of various neurodegenerative disorders. patsnap.commdpi.com In pathological conditions, excessive stimulation of neuronal receptors like the N-methyl-d-aspartate (NMDA) receptor leads to a massive influx of calcium into the neuron. nih.gov This event hyperactivates nNOS, resulting in high concentrations of NO that contribute to neuronal damage and excitotoxicity. mdpi.com This primary neuronal injury is a key trigger for secondary inflammatory processes, including the activation of microglia, the resident immune cells of the central nervous system. mdpi.comascenion.de

Activated microglia respond to neuronal distress signals by initiating an inflammatory cascade, which can include the upregulation of inducible nitric oxide synthase (iNOS) and the release of various pro-inflammatory mediators. nih.govnih.gov While iNOS is a primary source of NO in activated microglia, the initial neuronal damage from nNOS hyperactivity is a critical upstream event. mdpi.comnih.gov

The high selectivity of this compound is a key aspect of its pharmacodynamic profile, allowing it to target neuronal pathology while having minimal direct impact on the iNOS activity crucial for the broader immune response.

| Parameter | nNOS | eNOS | iNOS |

|---|---|---|---|

| Ki (Inhibition Constant) | 120 nM | >300,000 nM | 38,400 nM |

| Fold Selectivity vs. nNOS | - | >2,500x | 320x |

Effects of this compound on Non-Neuronal Cell Types

The pharmacodynamic effects of this compound on non-neuronal cells are primarily governed by its significant isoform selectivity. The compound was designed to target the neuronal isoform of nitric oxide synthase, and its interactions with other cell types are limited due to their different primary NOS expression profiles. patsnap.compatsnap.com

Responses in Endothelial and Vascular Smooth Muscle Cells

This compound demonstrates a profound selectivity for nNOS, being over 2,500-fold more selective for nNOS than for eNOS. This high degree of selectivity means that at therapeutic concentrations designed to inhibit nNOS, the compound is expected to have a negligible effect on the function of eNOS. nih.gov This is a critical feature, as non-selective inhibition of eNOS can lead to undesirable cardiovascular side effects, including hypertension and thrombosis. nih.gov While some vascular smooth muscle cells may express low levels of nNOS, the predominant isoform regulating vascular function is eNOS. oup.com Therefore, this compound is not anticipated to significantly alter basal vascular tone or endothelial-dependent vasodilation, preserving normal cardiovascular homeostasis. oup.com

Impact on Immune Cells and Inflammatory Mediators

Peripheral immune cells, such as macrophages and neutrophils, are key players in the body's inflammatory response. nih.govmdpi.com When activated by inflammatory stimuli like cytokines or bacterial components, these cells express the inducible nitric oxide synthase (iNOS) isoform. patsnap.comresearchgate.net iNOS produces large, sustained amounts of NO, which acts as a pro-inflammatory mediator and a cytotoxic agent against pathogens. nih.govmdpi.com

This compound exhibits a 320-fold selectivity for nNOS over iNOS. This significant, though less pronounced than its selectivity over eNOS, indicates that the compound is a much weaker inhibitor of the inducible isoform. The implication of this selectivity is that this compound is unlikely to substantially suppress the iNOS-mediated inflammatory response mounted by activated immune cells. mdpi.com This allows the compound to target neuronal sources of pathological NO overproduction without causing broad suppression of the innate immune system, which is vital for host defense against infections. mdpi.com The primary impact remains focused on mitigating neurotoxic effects rather than acting as a systemic anti-inflammatory agent. patsnap.com

| NOS Isoform | Primary Location | Primary Function | Role in Pathology |

|---|---|---|---|

| nNOS (NOS1) | Neuronal tissue (central and peripheral) patsnap.com | Neurotransmission, synaptic plasticity, neurovascular regulation patsnap.com | Excessive NO production linked to excitotoxicity and neurodegeneration mdpi.compatsnap.com |

| eNOS (NOS3) | Endothelial cells patsnap.com | Vasodilation, inhibition of platelet aggregation, vascular protection ahajournals.orgoup.com | Dysfunction contributes to hypertension and atherosclerosis nih.gov |

| iNOS (NOS2) | Immune cells (e.g., macrophages), microglia nih.govpatsnap.com | Immune defense, inflammation nih.govmdpi.com | Overproduction contributes to chronic inflammation and tissue damage patsnap.comnih.gov |

Preclinical Investigations of Nnos Inhibitor I in in Vivo Animal Models Excluding Human Clinical Data

Neurological and Neurodegenerative Disease Models

The overproduction of NO by nNOS is implicated in the pathology of several neurological conditions, primarily through mechanisms of excitotoxicity and oxidative stress. nih.govjohnshopkins.edu Consequently, selective inhibition of this enzyme is a significant area of research.

In animal models of focal cerebral ischemia, selective inhibition of nNOS has consistently demonstrated neuroprotective effects. ahajournals.org Studies using various NOS inhibitors in models of middle cerebral artery occlusion (MCAO) in rats, mice, and cats have shown that inhibiting nNOS activity reduces infarct volume. ahajournals.org This protective effect is attributed to the mitigation of neurotoxicity caused by the overproduction of NO from nNOS, while preserving the beneficial vasodilatory role of endothelial NOS (eNOS), which helps maintain regional cerebral blood flow. johnshopkins.eduahajournals.org

Transgenic mice genetically deficient in nNOS exhibit smaller infarcts and fewer negative neurological symptoms compared to wild-type controls after MCAO, further validating nNOS as a therapeutic target. nih.govahajournals.org The administration of selective nNOS inhibitors, such as 7-Nitroindazole and ARL 17477, effectively diminishes nNOS activity in vivo and is neuroprotective in focal ischemia models. ahajournals.orgahajournals.org Furthermore, a dual inhibitor of nNOS and lipid peroxidation, BN 80933, significantly reduced infarct volume and improved behavioral recovery in a rat model of transient MCAO. pnas.org Another approach involves disrupting the interaction between nNOS and the postsynaptic density protein-95 (PSD95), which is crucial for NMDA receptor-mediated excitotoxicity; an inhibitor of this interaction, ZL006, proved to be neuroprotective in animal models of ischemic stroke. nih.govmdpi.com

Table 1: Effects of nNOS Inhibitor I in Cerebral Ischemia Animal Models

| Animal Model | nNOS Inhibitor Studied | Key Findings |

|---|---|---|

| MCAO (Mice, Rats, Cats) | General selective nNOS inhibitors | Reduced infarct volume. ahajournals.org |

| MCAO (Mice) | nNOS genetic deletion (knockout) | Reduced infarct volumes compared to wild-type mice. ahajournals.orgfrontiersin.org |

| Transient MCAO (Rats) | BN 80933 | Significantly reduced infarct volume (>60% protection); Enhanced behavioral recovery. pnas.org |

In models of traumatic brain injury (TBI) and spinal cord injury (SCI), the role of nNOS is multifaceted. Research suggests that NO produced by nNOS contributes to neuronal damage following the initial injury. jci.orgjci.org In a mouse model of head trauma, the nNOS inhibitor BN 80933 was shown to significantly reduce the resulting neurological deficit. pnas.org

In the context of SCI, a study utilizing a rat model demonstrated that a long-term competitive inhibitor of nNOS, L-NNA, successfully attenuated key pathological events, including the breakdown of the blood-spinal cord barrier, edema formation, and subsequent cell injury. nih.gov These histological improvements were correlated with better functional outcomes, as animals pretreated with the nNOS inhibitor showed an improvement in motor function. nih.gov A more targeted approach using ZL006 to disrupt the nNOS-PSD95 interaction in a mouse TBI model also yielded positive results, significantly reducing neuronal apoptosis and improving sensorimotor, memory, and cognitive recovery. nih.gov

Table 2: Effects of this compound in Neurotrauma and SCI Animal Models

| Animal Model | nNOS Inhibitor Studied | Key Findings |

|---|---|---|

| Head Trauma (Mice) | BN 80933 | Significantly reduced neurological deficit by up to 58%. pnas.org |

| Spinal Cord Injury (Rats) | L-NNA | Attenuated blood-spinal cord barrier breakdown, edema, and cell injury; Improved motor function. nih.gov |

The involvement of nNOS has been investigated in several models of chronic neurodegenerative diseases.

Huntington's Disease (HD): The role of nNOS in HD is complex. Studies in R6/1 and R6/2 transgenic mouse models of HD have found reduced nNOS expression and biochemical activity in late-stage disease, which correlates with symptom severity. nih.govnih.gov Interestingly, HD transgenic mice with only one copy of the nNOS gene exhibited a delayed onset of symptoms, whereas mice with no nNOS gene showed accelerated disease progression, suggesting that a certain level of nNOS activity may be necessary for normal function or that its role changes during the course of the disease. nih.gov

Amyotrophic Lateral Sclerosis (ALS): In animal models of ALS, inhibition of nNOS has shown therapeutic promise. nih.gov Treatment with an nNOS inhibitor was found to reduce muscle deformities and atrophy, improve muscle weight and paw grip strength, and prevent the degeneration of spinal motor neurons. nih.gov

The influence of nNOS inhibition on seizure activity appears to be highly dependent on the specific epilepsy model and the type of seizure. In some pharmacologically induced seizure models, such as the pilocarpine model, NOS inhibition demonstrated proconvulsant effects. nih.govscielo.br Conversely, in the same study, the inhibitor showed anticonvulsant effects against tonic seizures induced by high doses of pentylenetetrazole. nih.govscielo.br

Research using hippocampal slices from rats and nNOS knockout mice suggests that NO derived from nNOS is a key promoting factor for the initiation of seizure-like events. jneurosci.org The selective nNOS inhibitor 7-Nitroindazole prevented the initiation of these events in the vast majority of slices tested. jneurosci.org Another study reported that 7-Nitroindazole displayed anticonvulsive properties in a majority of experimental seizure models. researchgate.net However, conflicting evidence exists, with some research indicating that a deficiency of nNOS in specific hippocampal interneurons can itself trigger epileptogenesis in mice. embopress.org This highlights the complex and sometimes contradictory role of the nNOS pathway in epilepsy.

Nitric oxide is an important molecule in nociceptive transmission, and evidence suggests nNOS plays a significant role in pain states. nih.gov In a rat model of neuropathic pain caused by chronic constriction injury of the sciatic nerve, treatment with a selective nNOS inhibitor effectively reduced both mechanical and thermal hypersensitivity. nih.gov This suggests that nNOS may strongly modulate the transmission of pain signals in neuropathic conditions. nih.gov

In models of inflammatory pain, such as the carrageenan-induced inflammation model in rats, a selective nNOS inhibitor was shown to reverse mechanical allodynia and thermal hyperalgesia in a dose-dependent manner. bioworld.com These findings indicate that targeting nNOS could be a viable strategy for managing both neuropathic and inflammatory pain. nih.gov However, in a model of neuropathic pain secondary to spinal cord injury, selective inhibition of the inducible NOS (iNOS) isoform, rather than nNOS, was found to be effective in alleviating pain. nih.gov

Systemic and Organ-Specific Disease Models

Table 3: Mentioned Compound Names

| Compound Name | Class / Target |

|---|---|

| 7-Nitroindazole (7-NI) | Selective nNOS Inhibitor |

| ARL 17477 | Selective nNOS Inhibitor |

| BN 80933 | Dual nNOS Inhibitor and Antioxidant |

| L-NNA (Nω-Nitro-L-arginine) | nNOS Inhibitor |

| L-NAME (Nω-Nitro-L-arginine methyl ester) | Non-selective NOS Inhibitor |

Studies in Animal Models of Cardiovascular Dysfunction (e.g., Hypertension, Cardiac Ischemia related models)

No preclinical studies detailing the effects of this compound in animal models of hypertension or cardiac ischemia have been identified in the public domain. Research into the role of nNOS in cardiovascular regulation is ongoing, with various other inhibitors being investigated, but specific data for "this compound" is not available.

Investigations in Models of Renal Injury and Dysfunction

There is a lack of published preclinical data on the use of this compound in animal models of renal injury or dysfunction. The role of nNOS in kidney physiology is an area of active research, but specific investigations with this compound have not been reported.

Analysis in Animal Models of Inflammatory Bowel Disease and Other Inflammatory States

No in vivo studies using animal models of inflammatory bowel disease or other significant inflammatory conditions have been published for this compound. While the nitric oxide pathway is a known target in inflammatory processes, the effects of this specific inhibitor remain uncharacterized in relevant preclinical models.

Research in Models of Respiratory Disorders

Preclinical research on the effects of this compound in animal models of respiratory disorders is not available in published literature. Although nNOS is expressed in the respiratory system and is a potential therapeutic target, studies involving this particular inhibitor have not been documented.

Methodological Approaches in Research on Nnos Inhibitor I

Biochemical and Enzymatic Assay Methodologies

Biochemical and enzymatic assays are fundamental to determining the potency, selectivity, and mechanism of action of "nNOS Inhibitor I." These in vitro methods directly measure the inhibitor's effect on nNOS activity and the production of its enzymatic product, nitric oxide (NO).

In Vitro Nitric Oxide Synthase Activity Assays

The primary method to assess the inhibitory effect of "this compound" is by measuring the activity of the nNOS enzyme in a controlled laboratory setting. Two common assays are utilized for this purpose:

[3H]-Arginine Conversion to [3H]-Citrulline: This radiometric assay is a gold-standard method for quantifying NOS activity. The nNOS enzyme catalyzes the conversion of the amino acid L-arginine to L-citrulline and nitric oxide. By using radiolabeled L-arginine ([3H]-arginine), the production of [3H]-citrulline can be measured, providing a direct quantification of enzyme activity. The inhibitory potential of "this compound" is determined by its ability to reduce the formation of [3H]-citrulline in the presence of the nNOS enzyme.

NADPH Diaphorase Staining: Neuronal NOS possesses NADPH diaphorase activity, which is the ability to reduce nitroblue tetrazolium (NBT) to a blue formazan precipitate in the presence of NADPH. This histochemical staining technique can be used to visualize the localization of nNOS in tissue sections. While not a direct measure of NO production, the intensity of NADPH diaphorase staining is often used as a surrogate marker for nNOS activity. The effect of "this compound" can be assessed by observing a decrease in staining intensity in tissues treated with the inhibitor.

Initial characterization of compounds in the same class as "this compound" has demonstrated high potency and selectivity for nNOS over the other major NOS isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS) nih.gov. The inhibitory constant (Ki) for "this compound" against nNOS has been reported to be 120 nM, with over 2,500-fold selectivity against eNOS and 320-fold selectivity against iNOS nih.gov.

| Assay Type | Principle | Endpoint Measured | Application to this compound |

| [3H]-Arginine Conversion | Radiometric detection of the conversion of L-arginine to L-citrulline by nNOS. | Amount of [3H]-citrulline produced. | Quantifies the dose-dependent inhibition of nNOS enzymatic activity to determine potency (Ki). |

| NADPH Diaphorase Staining | Histochemical detection of the reduction of nitroblue tetrazolium by the diaphorase activity of nNOS. | Intensity and distribution of blue formazan precipitate. | Visualizes the reduction in nNOS activity in tissue sections following inhibitor treatment. |

Detection of Nitric Oxide Metabolites (Nitrite/Nitrate) and Reactive Nitrogen Species

Due to the short half-life of nitric oxide, its direct measurement is challenging. Therefore, the quantification of its stable downstream metabolites, nitrite (NO2-) and nitrate (NO3-), is a common method to assess nNOS activity and the efficacy of its inhibitors.

The Griess assay is a widely used colorimetric method for the detection of nitrite. In this assay, nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be quantified spectrophotometrically. To measure total nitric oxide production, nitrate is first converted to nitrite using a nitrate reductase, and then the total nitrite concentration is determined by the Griess reaction. The administration of "this compound" in cellular or tissue preparations is expected to lead to a dose-dependent decrease in the levels of nitrite and nitrate, reflecting the inhibition of nNOS-mediated NO production.

Cellular and Molecular Biology Techniques

To understand the broader biological effects of "this compound" beyond direct enzyme inhibition, a variety of cellular and molecular biology techniques are employed. These methods allow researchers to investigate the impact of the inhibitor on gene and protein expression, as well as the localization of nNOS and other relevant pathway markers within cells and tissues.

Gene Expression Analysis

Quantitative Polymerase Chain Reaction (qPCR): This technique is used to measure the amount of a specific mRNA transcript, in this case, the mRNA for nNOS. By quantifying nNOS mRNA levels in cells or tissues treated with "this compound," researchers can determine if the inhibitor has any effect on the transcription of the nNOS gene. While "this compound" is designed to be a direct enzyme inhibitor, it is important to investigate any potential off-target effects on gene expression.

RNA Sequencing (RNA-Seq): For a more comprehensive understanding of the effects of "this compound" on the transcriptome, RNA-seq can be utilized. This high-throughput sequencing method provides a global view of gene expression changes in response to the inhibitor, allowing for the identification of affected pathways and potential off-target effects beyond the nNOS gene itself.

Protein Expression and Post-Translational Modification Analysis

Western Blotting: This technique is used to detect and quantify the amount of a specific protein in a sample. In the context of "this compound" research, Western blotting is crucial for determining the levels of nNOS protein in cells or tissues after treatment with the inhibitor. This helps to confirm that any observed decrease in nNOS activity is due to direct inhibition and not a reduction in the amount of the enzyme.

Immunoprecipitation: This method is used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. Immunoprecipitation can be used in conjunction with Western blotting to study protein-protein interactions. For instance, researchers could investigate whether "this compound" affects the interaction of nNOS with its regulatory proteins.

Immunohistochemistry and Immunocytochemistry for nNOS Localization and Pathway Markers

Immunohistochemistry (IHC) and Immunocytochemistry (ICC): These techniques utilize antibodies to visualize the localization of specific proteins within tissue sections (IHC) or cultured cells (ICC). In research involving "this compound," IHC and ICC are invaluable for examining the distribution of the nNOS enzyme. By comparing the staining patterns in treated versus untreated samples, researchers can assess whether the inhibitor alters the subcellular localization of nNOS. Furthermore, these methods can be used to investigate the expression and localization of other proteins in pathways that are modulated by nitric oxide, providing insights into the downstream cellular effects of nNOS inhibition. For example, studies have used immunohistochemistry to examine the expression of iNOS and nNOS in various tissues to understand their roles in pathological conditions nih.gov.

| Technique | Principle | Information Gained | Application in "this compound" Research |

| Quantitative PCR (qPCR) | Amplification and quantification of specific mRNA transcripts. | nNOS gene expression levels. | To determine if the inhibitor affects the transcription of the nNOS gene. |

| RNA Sequencing (RNA-Seq) | High-throughput sequencing of all RNA transcripts in a sample. | Global gene expression profile. | To identify broader transcriptional changes and off-target effects of the inhibitor. |

| Western Blotting | Separation of proteins by size and detection with specific antibodies. | nNOS protein expression levels. | To confirm that the inhibitor's effect is on enzyme activity and not protein abundance. |

| Immunoprecipitation | Isolation of a specific protein using an antibody. | Protein-protein interactions. | To study if the inhibitor affects the interaction of nNOS with other proteins. |

| Immunohistochemistry/Immunocytochemistry | Visualization of protein localization in tissues or cells using antibodies. | Subcellular localization of nNOS and other pathway markers. | To assess changes in nNOS distribution and the impact on downstream signaling pathways. |

Fluorescence and Confocal Microscopy for Cellular Imaging and Subcellular Distribution

Fluorescence and confocal microscopy are pivotal techniques for visualizing the cellular and subcellular effects of nNOS inhibition. These methods are not typically used to directly image this compound itself, but rather to observe its functional consequence: the reduction of nitric oxide (NO) production within cells and tissues.

Researchers utilize fluorescent probes that are sensitive to NO. A common probe is 4,5-diaminofluorescein diacetate (DAF-2 DA), which becomes fluorescent upon reacting with NO. nih.gov In a typical experiment, cells or tissue slices are loaded with the probe. Upon stimulation that would normally activate nNOS, a fluorescent signal is generated. The application of a selective nNOS inhibitor leads to a measurable decrease in this fluorescence, providing a visual and quantifiable confirmation of the inhibitor's efficacy at a cellular level. nih.govchinesechemsoc.org

Key applications in research include:

Confirming Target Engagement: Demonstrating that the nNOS inhibitor effectively reduces NO synthesis in specific cell types, such as neurons in the spinal cord and dorsal root ganglia. nih.gov

Identifying Sites of Action: Pinpointing the specific cellular populations where nNOS activity is most prominent and susceptible to inhibition. For instance, studies have visualized NO production in human umbilical vein endothelial cells and macrophages, showing that NOS inhibitors can prevent this activity. researchgate.net

Studying Subcellular Dynamics: While direct imaging of this compound distribution is not common, understanding the subcellular localization of nNOS itself (e.g., in the cytoplasm, at the plasma membrane, or in the Golgi apparatus) is crucial for interpreting the inhibitor's effects. mdpi.com Confocal microscopy allows for high-resolution optical sectioning to better resolve these subcellular details.

| Technique | Application in nNOS Inhibitor Research | Typical Probes/Stains | Observed Outcome with Inhibition |

| Fluorescence Microscopy | Visualization of NO production in cell cultures or tissue slices. | DAF-2 DA, DAF-FM DA, DAR-4M AM nih.govresearchgate.netnih.gov | Reduction or absence of fluorescence, indicating decreased NO synthesis. nih.govresearchgate.net |

| Confocal Microscopy | High-resolution imaging of NO production within specific subcellular compartments. | DAF-2 DA, Rhodamine-based probes nih.gov | More precise localization of the reduction in NO-dependent fluorescence. |

| Immunohistochemistry | Localization of nNOS protein expression in tissues like the spinal cord and dorsal root ganglia (DRG). | Antibodies specific to nNOS | Co-localization studies can infer where the inhibitor is likely to act. Treatment with inhibitors can lead to a reduced number of nNOS-positive neurons. nih.gov |

Electrophysiological and Neurochemical Recording Techniques

To understand how nNOS inhibition affects neuronal communication and neurochemistry, researchers employ direct recording and sampling techniques both in isolated tissues and in living organisms.

In Vitro Electrophysiology (e.g., Patch Clamp, Field Potential Recordings)

In vitro electrophysiology provides high-resolution insight into how nNOS inhibitors modulate the electrical activity of neurons and the strength of synaptic connections. criver.com These experiments are typically performed on acute brain slices, most commonly from the hippocampus, a region critical for learning and memory where nNOS is known to play a role.

Patch Clamp: This technique allows for the recording of electrical currents from a single neuron. criver.com It can be used to study how nNOS inhibition affects fundamental neuronal properties like resting membrane potential, action potential firing, and synaptic currents. For example, studies have shown that nNOS is expressed in various interneuron subtypes, and patch-clamp recordings can help elucidate the specific roles of NO in these cells. nih.gov

Field Potential Recordings: This method measures the summed electrical activity of a population of neurons. It is widely used to study synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning. Several studies have demonstrated that the induction of LTP by weak tetanic stimulation can be blocked by NOS inhibitors, suggesting that NO produced by nNOS acts as a crucial signaling molecule in this process. nih.gov Stronger stimulation, however, may induce a form of LTP that is independent of NO. nih.gov

| Technique | Preparation | Primary Measurement | Finding with nNOS Inhibition |

| Patch Clamp | Single neurons in brain slices | Ion channel currents, synaptic potentials | Characterization of neuronal subtypes (e.g., interneurons) that express nNOS and are targets for inhibition. nih.gov |

| Field Potential Recordings | Acute hippocampal slices | Field Excitatory Postsynaptic Potential (fEPSP) slope | Inhibition of Long-Term Potentiation (LTP) induction, particularly with weaker stimulation protocols. nih.gov |

In Vivo Microdialysis for Neurotransmitter and Metabolite Quantification

In vivo microdialysis is a powerful technique for sampling and measuring the levels of neurochemicals in the brains of freely moving animals. nih.govrsc.org A small, semi-permeable probe is implanted into a specific brain region, such as the cerebellum or striatum. The probe is perfused with a physiological solution, allowing neurotransmitters and their metabolites to diffuse from the brain's extracellular fluid into the collected dialysate.

In the context of nNOS inhibitor research, this method is primarily used to measure the in vivo production of NO. Because NO is a highly reactive gas with a short half-life, its stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻), are measured instead. nih.gov The dialysate is collected and analyzed, often using the Griess reaction, which produces a colored compound that can be quantified. nih.gov Administration of an nNOS inhibitor significantly reduces the measured levels of nitrite and nitrate, confirming the inhibitor's ability to block NO synthesis within the living brain. nih.gov This technique is crucial for correlating the biochemical effects of the inhibitor with behavioral outcomes. nih.govamuzainc.com

Behavioral Phenotyping Assays in Animal Models

To determine the physiological relevance of nNOS inhibition, researchers use a variety of behavioral tests in animal models. These assays are designed to assess functions thought to be modulated by the nitrergic system, such as motor control and pain perception.

Assessment of Motor Function and Coordination

The cerebellum, which has the highest abundance of nNOS in the brain, is a critical structure for regulating motor coordination, balance, and motor learning. nih.gov Therefore, behavioral tests that challenge these functions are essential for studying the effects of nNOS inhibitors.

Rotarod Test: This is a widely used test for motor coordination and balance. An animal, typically a rat or mouse, is placed on a rotating rod, and the latency to fall is measured. A shorter latency indicates impaired motor coordination. Studies have shown that while an nNOS inhibitor like 7-nitroindazole (7-NI) may not affect motor performance on its own, it can significantly potentiate the motor impairment caused by other substances, such as ethanol. nih.gov Other studies have found that some NOS inhibitors can induce motor deficits, highlighting the role of nNOS in the control of motor behavior. researchgate.netnih.gov

Pole Test: In this test, a mouse is placed head-up on top of a vertical pole, and the time it takes to turn around and descend is measured. It assesses motor coordination and bradykinesia (slowness of movement). NOS inhibitors have been shown to induce motor deficits in this test. researchgate.net

These assessments are particularly relevant in animal models of diseases affecting the motor system, such as Parkinson's disease. kcl.ac.uknih.govmichaeljfox.org However, studies using nNOS inhibitors in rodent and primate models of Parkinson's disease did not find a beneficial effect on motor complications like dyskinesia. kcl.ac.uk

Evaluation of Pain Thresholds and Nociceptive Responses

Nitric oxide is a key signaling molecule in nociceptive (pain) pathways, particularly in the spinal cord. nih.gov Inhibition of nNOS is therefore investigated as a potential strategy for pain relief. Standardized behavioral tests are used in animal models of neuropathic and inflammatory pain to quantify the analgesic effects of nNOS inhibitors.

Von Frey Test: This test measures mechanical allodynia, which is a pain response to a normally non-painful stimulus. Calibrated filaments with increasing stiffness are applied to the animal's paw, and the force at which the animal withdraws its paw is recorded as the withdrawal threshold. In models of neuropathic pain, this threshold is significantly lowered. Treatment with a selective nNOS inhibitor has been shown to increase the withdrawal threshold, indicating a reduction in mechanical pain sensitivity. nih.govbioworld.com

Hargreaves Test (Plantar Test): This assay assesses thermal hyperalgesia, or increased sensitivity to a thermal stimulus. A radiant heat source is focused on the animal's paw, and the time taken for the animal to withdraw its paw (withdrawal latency) is measured. In pain states, this latency is shorter. Highly selective nNOS inhibitors have been found to be effective against thermal hyperalgesia, increasing the withdrawal latency. bioworld.com

| Behavioral Domain | Assay | Description | Finding with nNOS Inhibition |

| Motor Function | Rotarod Test | Measures balance and motor coordination by timing how long an animal can stay on a rotating rod. | Can potentiate motor impairment from substances like ethanol. nih.gov |

| Pain (Mechanical) | Von Frey Test | Assesses mechanical withdrawal threshold using calibrated filaments applied to the paw. | Increased pain threshold (reduced pain) in neuropathic pain models. nih.govbioworld.com |

| Pain (Thermal) | Hargreaves Test | Measures thermal withdrawal latency by applying a radiant heat source to the paw. | Increased pain threshold (reduced pain) in neuropathic pain models. bioworld.com |

Analysis of Cognitive Function and Learning/Memory

The investigation into the effects of this compound on cognitive function and learning/memory predominantly employs a variety of established behavioral paradigms in animal models. These methodological approaches are designed to assess different facets of cognition, from spatial learning and memory to recognition memory. The selection of a specific behavioral test depends on the particular cognitive domain being investigated.

Morris Water Maze

The Morris water maze is a widely used behavioral test to assess spatial learning and memory. The apparatus consists of a large circular pool filled with opaque water, in which a small, submerged platform is hidden from view. Animals, typically rodents, must learn the location of the platform using distal spatial cues available in the testing room.

Methodology:

Acquisition Phase: During the acquisition or training phase, animals are placed in the pool from various starting positions and are allowed to swim until they find the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded. This phase typically spans several days with multiple trials per day. A decrease in escape latency and path length over successive trials indicates spatial learning.

Probe Trial: Following the acquisition phase, a probe trial is conducted in which the platform is removed from the pool. The animal is allowed to swim for a set period, and the time spent in the quadrant where the platform was previously located is measured. A significant preference for the target quadrant is interpreted as an indication of spatial memory retention.

Novel Object Recognition Test

The novel object recognition (NOR) test is a popular method for evaluating recognition memory. This test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.

Methodology:

Habituation Phase: Animals are first habituated to an empty testing arena to minimize anxiety and exploratory behavior not related to the objects.

Familiarization/Training Phase: In the subsequent phase, two identical objects are placed in the arena, and the animal is allowed to explore them freely for a specific duration. The time spent exploring each object is recorded.

Test Phase: After a retention interval (which can range from minutes to hours to test short-term or long-term memory), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the novel and the familiar object is measured. A preference for the novel object, indicated by a discrimination index, suggests that the animal remembers the familiar object.

Passive Avoidance Task

The passive avoidance task is used to assess fear-motivated learning and memory. The apparatus consists of a two-compartment box with a light and a dark chamber, separated by a guillotine door. Rodents have a natural aversion to brightly lit areas and a preference for dark environments.

Methodology:

Acquisition/Training Trial: The animal is initially placed in the light compartment. When it enters the dark compartment, the door is closed, and a mild, inescapable foot shock is delivered.

Retention/Test Trial: After a specific retention interval (e.g., 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency to enter the dark chamber in the test trial compared to the training trial is indicative of memory of the aversive event.

The application of these and other behavioral tests allows researchers to systematically investigate the impact of nNOS inhibition on various aspects of cognitive function. While the specific findings related to "this compound" remain to be fully detailed in accessible literature, these methodological approaches represent the standard for such investigations.

Conceptual Implications and Future Research Trajectories for Nnos Inhibitor I

Integration of Research Findings into Broader Mechanistic Understandings of Nitric Oxide Signaling

Nitric oxide (NO) is a ubiquitous signaling molecule produced by three distinct isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). nih.govmedchemexpress.com A significant challenge in NO research has been to delineate the specific contributions of each isoform to various physiological and pathophysiological processes. The advent of highly selective inhibitors like nNOS Inhibitor I has been instrumental in overcoming this hurdle.

This compound, with a Ki of 120 nM for nNOS, exhibits remarkable selectivity, being over 2,500-fold more selective for nNOS than for eNOS and 320-fold more selective than for iNOS. caymanchem.com This high degree of selectivity allows for the precise targeting of nNOS-derived NO pools, thereby enabling a clearer understanding of their specific functions.

Research utilizing this compound has been pivotal in confirming the detrimental role of excessive nNOS activity in neurodegenerative contexts. nih.gov For instance, in models of cerebral palsy, the administration of this inhibitor has been shown to prevent hypoxia-ischemia-induced cell death and reduce the incidence of motor deficits in newborn kits. caymanchem.com These findings underscore the critical role of nNOS-mediated excitotoxicity in neuronal damage, a mechanism that is now better understood thanks to the use of such selective pharmacological tools. By isolating the effects of nNOS inhibition, researchers can confidently attribute specific neuroprotective outcomes to the reduction of neuronal NO production, without the confounding effects of altering vascular tone (regulated by eNOS) or inflammatory responses (mediated by iNOS). nih.gov

The use of this compound and similar compounds has thus allowed for a more nuanced understanding of NO signaling, moving beyond a generalized view of NO as a single entity to a more sophisticated appreciation of the distinct and sometimes opposing roles of the different NOS isoforms.

Identification of Unexplored Biological Pathways and Disease States Amenable to nNOS Inhibition

The primary focus of nNOS inhibitor research has traditionally been on neurodegenerative disorders such as stroke, Alzheimer's disease, and Parkinson's disease, where excessive NO production is a known contributor to neuronal damage. nih.govmdpi.com However, the availability of highly selective inhibitors like this compound is opening up new avenues of investigation into other biological pathways and disease states.

One such emerging area is oncology. Recent studies have implicated nNOS in the progression of certain cancers, such as melanoma. merckmillipore.com Overproduction of NO by nNOS in melanoma cells is thought to stimulate proliferation and increase invasive potential. merckmillipore.com The use of selective nNOS inhibitors in preclinical cancer models could help to elucidate the precise role of nNOS in tumor biology and may represent a novel therapeutic strategy.

Furthermore, the involvement of nNOS in the modulation of pain pathways suggests that selective inhibitors could be beneficial in the management of chronic pain conditions, including neuropathic pain and migraine. nih.gov By specifically targeting nNOS, it may be possible to alleviate pain without the cardiovascular side effects associated with non-selective NOS inhibitors. nih.gov

The high selectivity of this compound makes it an ideal candidate for exploring these and other less-charted territories of nNOS function, potentially uncovering novel therapeutic targets for a range of diseases.

Potential Role of this compound as a Pharmacological Tool for Mechanistic Research in Biological Systems

Beyond its therapeutic potential, this compound serves as an invaluable pharmacological tool for basic research. Its ability to selectively block nNOS activity allows scientists to probe the fundamental roles of this enzyme in various biological systems with a high degree of precision.

A prime example of its utility is in the study of synaptic plasticity and neurotransmission. nih.gov By applying this compound to neuronal cultures or brain slices, researchers can investigate the specific contribution of nNOS-derived NO to processes such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory.

In the context of cerebral palsy research, this compound has been used to demonstrate a direct causal link between nNOS over-activity following a hypoxic-ischemic insult and subsequent neurodevelopmental deficits. caymanchem.com This provides a clear mechanistic insight that would be difficult to obtain with less selective inhibitors.

The cell-permeable nature of this compound further enhances its utility as a research tool, allowing for its use in both in vitro and in vivo experimental paradigms. caymanchem.commerckmillipore.com This versatility enables a multi-level investigation of nNOS function, from the molecular and cellular levels to the whole organism.

Unresolved Research Questions and Methodological Advancements in the Field of nNOS Inhibition

Despite the significant progress made with inhibitors like this compound, several research questions remain unresolved. A key challenge in the clinical development of nNOS inhibitors is achieving adequate penetration of the blood-brain barrier (BBB). mdpi.com Many potent and selective inhibitors are highly polar molecules, which limits their ability to reach their target in the central nervous system. mdpi.com Future research will need to focus on developing strategies to improve the pharmacokinetic properties of these compounds, such as the use of prodrug approaches.

Another area of active investigation is the development of inhibitors that target the protein-protein interactions of nNOS. mdpi.com For instance, disrupting the interaction between nNOS and postsynaptic density protein 95 (PSD-95) has been shown to be neuroprotective without affecting the catalytic activity of the enzyme. mdpi.com This approach may offer a more subtle and potentially safer way to modulate nNOS function.

Methodologically, the development of novel screening platforms and computational drug design techniques, such as fragment hopping, has been instrumental in the discovery of new generations of nNOS inhibitors with improved potency and selectivity. nih.gov Continued innovation in these areas will be crucial for identifying lead compounds with more "drug-like" properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.